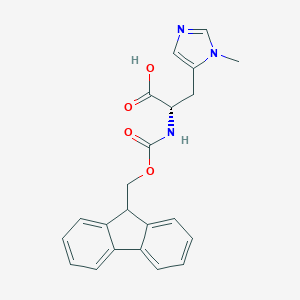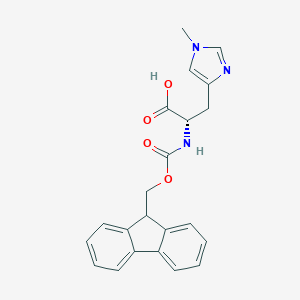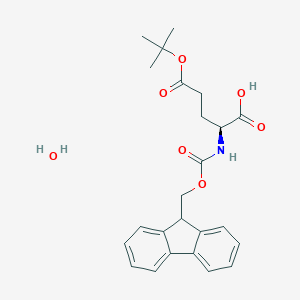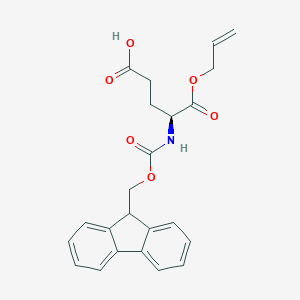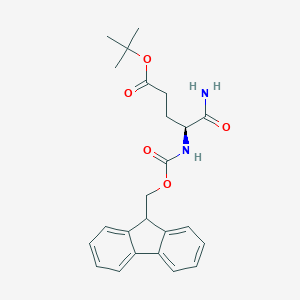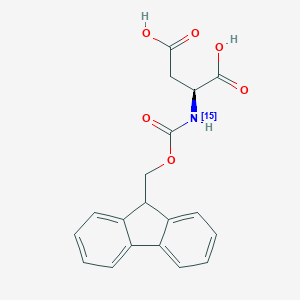
Fmoc-asp-OH--15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid: (Fmoc-Asp-OH-15N) is a derivative of L-aspartic acid, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-asp-OH–15N is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-asp-OH–15N is peptide synthesis . By being incorporated into the peptide chain, it contributes to the formation of the desired peptide .
Result of Action
The result of Fmoc-asp-OH–15N’s action is the successful synthesis of the desired peptide . The Fmoc group is removed after the synthesis process, leaving behind the desired peptide .
Action Environment
The efficacy and stability of Fmoc-asp-OH–15N can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Isotopic Labeling: The nitrogen-15 isotope is introduced by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
Chemical Reactions Analysis
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc group removal.
Coupling: DCC or DIC in the presence of HOBt or OxymaPure is used for peptide bond formation.
Major Products Formed
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid has several scientific research applications:
Peptide Synthesis: It is widely used in SPPS for the synthesis of peptides and proteins with isotopically labeled nitrogen atoms, which are valuable in structural and functional studies.
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is useful in NMR spectroscopy for studying the structure and dynamics of peptides and proteins.
Biological Research: Isotopically labeled peptides synthesized using this compound are used in various biological assays to study protein-protein interactions, enzyme mechanisms, and cellular processes.
Medical Research: It is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid can be compared with other Fmoc-protected amino acids, such as:
N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N acid (Fmoc-Ala-OH-15N): Similar in structure but with alanine instead of aspartic acid.
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N acid (Fmoc-Met-OH-15N): Contains methionine instead of aspartic acid.
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-1-13C acid (Fmoc-Asp-OH-1-13C): Similar to Fmoc-Asp-OH-15N but with carbon-13 labeling instead of nitrogen-15.
The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid lies in its specific isotopic labeling with nitrogen-15, which makes it particularly valuable for NMR studies and other applications requiring isotopic labeling .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-OICQNXLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584052 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-33-7 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
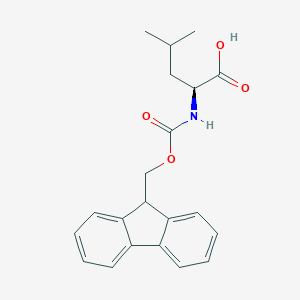
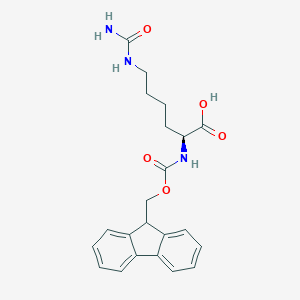
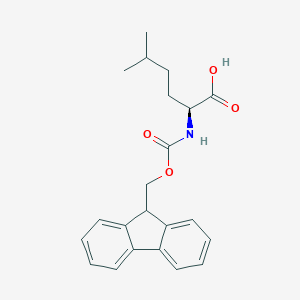
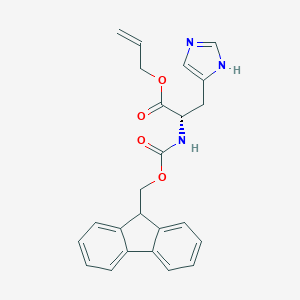
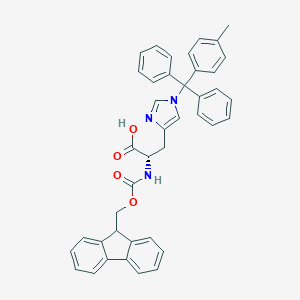
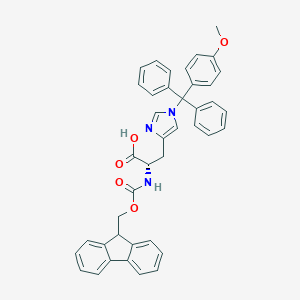
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
